molecular formula C17H35N5O5 B12298896 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

Cat. No.: B12298896
M. Wt: 389.5 g/mol
InChI Key: NEFDRWXEVITQMN-UHFFFAOYSA-N
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Description

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic compound with a unique structure that includes multiple amino groups, a methoxy group, and a cyclohexyl ring

Preparation Methods

The synthesis of 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxan-2-yl intermediate, followed by the introduction of amino groups and the methoxy group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with halides or other electrophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures to control the reaction rate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, and cellular communication.

Comparison with Similar Compounds

Similar compounds to 2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide include:

These compounds share structural similarities, such as the presence of amino groups and aromatic rings, but differ in their specific functional groups and overall structure

Biological Activity

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide is a complex organic compound known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in scientific research.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C17H38N6O13S2
Molecular Weight 598.646 g/mol
CAS Number 77312-58-4
Boiling Point 635.2 °C
Flash Point 338 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of multiple amino groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This interaction may influence several pathways, including:

  • Signal Transduction : Modulating cellular responses to external signals.
  • Metabolic Processes : Affecting metabolic pathways through enzyme inhibition or activation.
  • Cellular Communication : Altering communication between cells via receptor interactions.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated:

Cell LineIC50 (µg/mL)
MCF-75.36 ± 0.12
HepG29.94 ± 0.15

These findings suggest that the compound is more effective against breast cancer cells compared to liver cancer cells, indicating its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial in various signaling pathways related to cell growth and survival.

Case Studies

  • Study on Antitumor Effects : A comprehensive study assessed the cytotoxic effects of the compound on various cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies.
  • Enzyme Interaction Studies : In vitro experiments demonstrated that the compound could inhibit specific enzymes, leading to decreased cell proliferation in targeted cancer types.

Properties

Molecular Formula

C17H35N5O5

Molecular Weight

389.5 g/mol

IUPAC Name

2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3

InChI Key

NEFDRWXEVITQMN-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Origin of Product

United States

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